7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate
Description
This compound is a semi-synthetic derivative of Baccatin III, a diterpene core structure found in Taxus species, which serves as a precursor for taxane-class anticancer agents like paclitaxel (Taxol). The molecule is distinguished by three key structural modifications:
7-Position Modification: A [(2,2,2-trichloroethyl)oxy]carbonyl (Teoc) group replaces the hydroxyl group at the C7 position of Baccatin III. The Teoc group is a robust protecting group known for its stability under acidic and basic conditions, requiring specific reagents like zinc in acetic acid for cleavage .
Oxazolidinecarboxylate Moiety: At the C13 side chain, a (4S,5S)-configured oxazolidine ring is substituted, bearing a benzoyl group at position 3, a 4-methoxyphenyl group at position 2, and a phenyl group at position 3. This stereochemically rigid structure may enhance metabolic stability compared to conventional ester or amide linkages .
Properties
Molecular Formula |
C58H58Cl3NO17 |
|---|---|
Molecular Weight |
1147.4 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5S)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C58H58Cl3NO17/c1-31-39(75-52(68)45-43(34-17-11-8-12-18-34)62(49(66)35-19-13-9-14-20-35)50(77-45)36-23-25-38(71-7)26-24-36)28-57(70)48(78-51(67)37-21-15-10-16-22-37)46-55(6,47(65)44(74-32(2)63)42(31)54(57,4)5)40(76-53(69)73-30-58(59,60)61)27-41-56(46,29-72-41)79-33(3)64/h8-26,39-41,43-46,48,50,70H,27-30H2,1-7H3/t39-,40-,41+,43-,44+,45-,46-,48-,50?,55+,56-,57+/m0/s1 |
InChI Key |
JABJUHJHKGUSBT-UFUYEPBMSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)C7=CC=CC=C7)C8=CC=CC=C8)O)OC(=O)C9=CC=CC=C9)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)C7=CC=CC=C7)C8=CC=CC=C8)O)OC(=O)C9=CC=CC=C9)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups with 2,2,2-Trichloroethoxycarbonyl (Troc)
The key step in the preparation involves protection of hydroxyl groups on baccatin III or 10-deacetylbaccatin III using 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine. This reaction selectively introduces the Troc group at the 7-hydroxyl position, yielding 7-O-(2,2,2-trichloroethoxycarbonyl) baccatin III derivatives.
- Reaction conditions :
- Solvent: Pyridine or acetonitrile
- Temperature: 0 to 25 °C
- Time: Several hours until completion
- Mechanism : The chloroformate reacts with the hydroxyl group to form a carbonate linkage, with pyridine acting as an acid scavenger.
- Outcome : Formation of 7-Troc baccatin III with high regioselectivity.
Formation of the Oxazolidinecarboxylate Ester at Position 7
The oxazolidinecarboxylate moiety is introduced by esterification of the 7-hydroxyl group (or the Troc-protected hydroxyl) with (4S,5S)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid.
- Coupling reagents : Carbodiimides such as dicyclohexylcarbodiimide (DCC) or other esterification catalysts.
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Temperature : Room temperature to slightly elevated (20–30 °C)
- Purification : Chromatographic techniques on silica gel.
Final Compound Formation
The final compound, 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate, is obtained after the esterification step, incorporating both the Troc protecting group and the oxazolidinecarboxylate ester.
A patent (US4857653A) describes a process for preparing taxol and 10-deacetyltaxol from baccatin III and 10-deacetylbaccatin III, involving halotrialkylsilane reagents such as iodotrimethylsilane to activate hydroxyl groups, followed by benzoyl chloride acylation and reductive deprotection using zinc in acetic acid. Although this patent focuses on taxol synthesis, the chemistry of Troc protection and esterification is relevant for preparing related derivatives like the target compound.
| Step | Reagents/Conditions | Product/Transformation |
|---|---|---|
| 1 | Baccatin III + 2,2,2-trichloroethyl chloroformate / Pyridine / 0–25 °C | 7-O-(2,2,2-trichloroethoxycarbonyl) baccatin III |
| 2 | 7-Troc baccatin III + (4S,5S)-oxazolidinecarboxylic acid + DCC / CH2Cl2 / RT | 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III oxazolidinecarboxylate |
| 3 | Purification by silica gel chromatography | Pure final compound |
- Crystallography : The compound crystallizes with strong intermolecular hydrogen bonds and halogen bonding due to the trichloroethyl group, as revealed by X-ray diffraction studies.
- Spectroscopy : Infrared spectra show characteristic absorption bands for carbonate (Troc) groups (~1765 cm⁻¹), ester carbonyls (~1735 cm⁻¹), and oxazolidine rings.
- Purity and Yield : Chromatographic purification yields high purity products; yields depend on reaction scale but typically range from 60–85% for the key steps.
- Biological relevance : The Troc-protected baccatin III derivatives serve as intermediates for synthesizing taxol analogs with potential anticancer activity.
The preparation of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate involves selective Troc protection of the 7-hydroxyl group of baccatin III, followed by esterification with a chiral oxazolidinecarboxylic acid. The process utilizes mild reaction conditions, standard protecting group chemistry, and chromatographic purification to yield the target compound. This compound is significant as a synthetic intermediate in taxane-based drug development.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties, making it a valuable candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons with three categories of analogues:
Baccatin III Derivatives :
- Paclitaxel (Taxol) : Unlike paclitaxel, which features a C13 side chain with a phenylisoserine moiety, this compound replaces the ester linkage with an oxazolidinecarboxylate group. This modification may reduce susceptibility to esterase-mediated hydrolysis, a common degradation pathway for taxanes .
- Docetaxel : Docetaxel’s C10 acetate and tert-butoxycarbonyl (Boc) group contrast with the Teoc group here. The Teoc group offers milder deprotection conditions compared to Boc (which requires strong acids like TFA) .
Oxazolidinecarboxylate Analogues :
- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic Acid (CAS 949023-16-9) : This compound shares the oxazolidine core but lacks the Baccatin III backbone. The 5R stereochemistry (vs. 5S in the target compound) may result in divergent biological activity, as stereochemistry often dictates binding affinity to biological targets like β-tubulin .
Trichloroethyl-Based Protecting Groups :
- Teoc vs. Tcboc [(2,2,2-Trichloro-1,1-dimethylethoxy)carbonyl] : While both groups are cleaved reductively, Tcboc’s bulkier structure may hinder synthetic accessibility in sterically crowded environments .
- Teoc vs. Troc (Trichloroethyl Chloroformate) : Troc is more reactive but less stable under nucleophilic conditions, limiting its utility in multi-step syntheses .
Comparative Data Table
Biological Activity
7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III is a derivative of Baccatin III, which serves as a precursor to the well-known chemotherapeutic agent Paclitaxel. This compound has garnered attention due to its biological activity, particularly its influence on microtubule dynamics and potential applications in cancer treatment.
- Chemical Name : 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III
- CAS Number : 103150-33-0
- Molecular Formula : C34H39Cl3O13
- Molecular Weight : 762.035 g/mol
- Solubility : Slightly soluble in chloroform and methanol .
The primary action of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III is the stabilization of microtubules within cells. This stabilization inhibits cell division by disrupting the normal mitotic process, leading to programmed cell death (apoptosis). The compound's interaction with the microtubule network affects several biochemical pathways involved in cell growth and survival .
Biochemical Pathways Affected
- Cell Cycle Regulation : The compound primarily impacts the mitotic phase of the cell cycle.
- Signal Transduction : Disruption of microtubule dynamics can influence various signaling pathways related to cell proliferation and apoptosis.
- Apoptosis Induction : By stabilizing microtubules, the compound can trigger apoptotic pathways in cancer cells.
Pharmacokinetics
7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III exhibits specific pharmacokinetic properties:
- Storage Temperature : Recommended at -20°C to maintain stability.
- Environmental Sensitivity : Stability may be affected by temperature fluctuations during storage and handling .
In Vitro Studies
Research has demonstrated that 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III exhibits significant anti-cancer activity in various cancer cell lines. For instance:
- In studies involving breast cancer cell lines, the compound showed a dose-dependent inhibition of cell proliferation.
- The mechanism was linked to its ability to disrupt microtubule assembly and function .
In Vivo Studies
In animal models, this compound has been shown to reduce tumor growth significantly. Notable findings include:
- A study on mice with implanted tumors indicated that treatment with 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III resulted in a marked decrease in tumor size compared to control groups .
Comparative Analysis
The following table summarizes the biological activities and properties of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III compared to Paclitaxel:
| Property/Activity | 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Baccatin III | Paclitaxel |
|---|---|---|
| Target | Microtubules | Microtubules |
| Mechanism | Stabilizes microtubules; induces apoptosis | Stabilizes microtubules; induces apoptosis |
| Solubility | Slightly soluble in chloroform and methanol | Soluble in ethanol and DMSO |
| Clinical Use | Precursor for Paclitaxel synthesis | Chemotherapy for various cancers |
| Side Effects | Potential toxicity similar to Paclitaxel | Nausea, neuropathy, myelosuppression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
